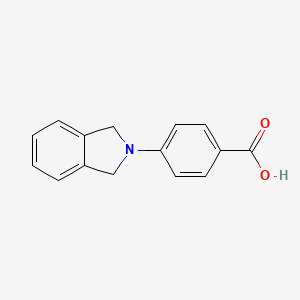

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)11-5-7-14(8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWJMYNWJSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350045 | |

| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329715-35-7 | |

| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of public data on this specific compound, this document also presents a detailed comparative analysis of its structurally related and more extensively studied analogs: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. This guide covers the chemical identity, physicochemical properties, synthesis protocols, and known biological activities of these compounds, with a focus on providing actionable data and methodologies for research and development.

Introduction to this compound

This compound belongs to the isoindoline class of heterocyclic compounds. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1] Its rigid, bicyclic structure provides a valuable framework for the development of targeted therapies.[2]

Chemical Identity

Compound Name: this compound Molecular Formula: C₁₅H₁₃NO₂ PubChem CID: 672190.[3]

It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified in publicly available databases at the time of this publication. This may indicate that the compound is a novel or less-studied entity.

Physicochemical Properties

Quantitative physicochemical data for this compound is not widely available. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value |

| Molecular Weight | 239.27 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 239.094629 g/mol |

| Topological Polar Surface Area | 41.6 Ų |

Data sourced from computational predictions available on PubChem.

Structurally Related Analogs

Given the limited data on the primary compound of interest, this guide will now focus on two of its close, oxygenated analogs, which are more thoroughly characterized in scientific literature.

4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

This analog features a single carbonyl group at the 1-position of the isoindoline ring, forming an isoindolinone structure.

CAS Number: 4770-71-2.[4] Molecular Formula: C₁₅H₁₁NO₃ Molecular Weight: 253.25 g/mol

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

This analog contains two carbonyl groups at the 1- and 3-positions, forming a phthalimide structure.

Synonyms: N-(4-Carboxyphenyl)phthalimide, 4-Phthalimidobenzoic acid.[5] Molecular Weight: 267.24 g/mol .[6] Melting Point: 290-295 °C.[5]

Synthesis Protocols

Synthesis of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

A general method for the synthesis of N-substituted isoindolinones involves the condensation of 2-formylbenzoic acid with a primary amine.

Experimental Workflow:

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C15H13NO2 | CID 672190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. echemi.com [echemi.com]

- 6. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | C15H9NO4 | CID 827002 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-(4-Carboxyphenyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Carboxyphenyl)phthalimide, a bifunctional organic compound, serves as a crucial building block in the synthesis of advanced polymers and specialty materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its structural characteristics. All quantitative data is presented in easily digestible tables, and a logical workflow for its synthesis is visualized. This document is intended to be a valuable resource for researchers and professionals working with this versatile molecule.

Core Chemical Properties

N-(4-Carboxyphenyl)phthalimide, also known by its IUPAC name 4-(1,3-dioxoisoindol-2-yl)benzoic acid, is a solid organic compound characterized by the presence of both a phthalimide and a carboxylic acid functional group.[1] This unique structure imparts a combination of properties that make it a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis.[1]

Physical and Chemical Data

The key physical and chemical properties of N-(4-Carboxyphenyl)phthalimide are summarized in the tables below. These values have been compiled from various sources and provide a quantitative overview of the compound's characteristics.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₉NO₄ | [1][2][3] |

| Molecular Weight | 267.24 g/mol | [1][2] |

| Appearance | White to yellow crystalline solid | [4] |

| Melting Point | 290-295 °C | [4] |

| Boiling Point | 519.6 °C (Predicted) | |

| pKa | 4.29 (Predicted) | |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

Table 2: Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 5383-82-4 | [1][2][3] |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)benzoic acid | [1] |

| Synonyms | 4-Phthalimidobenzoic acid, N-Phthaloyl-4-aminobenzoic acid |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the phthalimide ring system and the carboxyphenyl ring. The protons on the phthalimide moiety would likely appear as a complex multiplet in the aromatic region, while the protons on the p-substituted benzene ring of the carboxyphenyl group would exhibit a characteristic AA'BB' system (two doublets). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the phthalimide and carboxylic acid groups, which are expected to be the most downfield. The aromatic carbons of both ring systems would appear in the typical aromatic region (approximately 120-140 ppm), with quaternary carbons showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in N-(4-Carboxyphenyl)phthalimide. The expected characteristic absorption bands are detailed in the table below.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretching, often overlapping with C-H stretches. |

| 3100-3000 | C-H | Aromatic C-H stretching. |

| ~1770 and ~1710 | C=O | Asymmetric and symmetric C=O stretching of the phthalimide group. |

| ~1690 | C=O | C=O stretching of the carboxylic acid group. |

| ~1600 and ~1480 | C=C | Aromatic C=C stretching. |

| ~1300 | C-O | C-O stretching of the carboxylic acid group. |

| ~1380 | C-N | C-N stretching of the imide group. |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (267.24). Common fragmentation patterns for phthalimides involve the loss of CO and CO₂. The fragmentation of the carboxyphenyl moiety could involve the loss of the carboxylic acid group.

Experimental Protocols

The most common and straightforward synthesis of N-(4-Carboxyphenyl)phthalimide involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.[1]

Synthesis of N-(4-Carboxyphenyl)phthalimide

Materials:

-

Phthalic anhydride

-

4-Aminobenzoic acid

-

Glacial acetic acid

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter flask)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

-

Add a suitable amount of glacial acetic acid to the flask to act as the solvent.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Wash the resulting solid residue with hot ethanol to remove any unreacted starting materials.

-

Collect the purified product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-(4-Carboxyphenyl)phthalimide.

Caption: Synthesis workflow for N-(4-Carboxyphenyl)phthalimide.

Applications in Research and Development

N-(4-Carboxyphenyl)phthalimide is a valuable monomer for the synthesis of high-performance polymers such as polyimides and poly(ester-imide)s.[1] These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, electronics, and automotive industries.[1] The carboxylic acid functionality allows for further chemical modifications, such as esterification or amidation, to produce a variety of derivatives with tailored properties.

Safety and Handling

Standard laboratory safety precautions should be observed when handling N-(4-Carboxyphenyl)phthalimide. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(4-Carboxyphenyl)phthalimide is a well-characterized compound with a range of applications stemming from its unique bifunctional structure. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and predicted spectroscopic data to aid researchers in their work with this important chemical intermediate. The structured presentation of data and the visualized workflow are intended to facilitate a deeper understanding and more efficient utilization of this compound in scientific and industrial applications.

References

In-Depth Technical Guide: 4-Phthalimidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phthalimidobenzoic acid, also known by its IUPAC name 4-(1,3-dioxoisoindolin-2-yl)benzoic acid, is a chemical compound with significant potential in various scientific research applications. This document provides a comprehensive overview of its molecular characteristics, synthesis, and known biological interactions, presenting key data in a structured format for ease of reference and comparison.

Core Molecular and Physical Properties

4-Phthalimidobenzoic acid is a derivative of both phthalimide and benzoic acid. Its chemical structure and properties make it a subject of interest in medicinal chemistry and material science.

| Property | Value | Reference |

| Molecular Weight | 267.24 g/mol | [1] |

| CAS Number | 5383-82-4 | |

| IUPAC Name | 4-(1,3-dioxoisoindolin-2-yl)benzoic acid | [2] |

| Molecular Formula | C₁₅H₉NO₄ | [1] |

| Melting Point | 290-295 °C | [2][3] |

| Appearance | Yellow solid | [3] |

| Solubility | Data not available in the searched sources. |

Synthesis and Experimental Protocols

The synthesis of 4-Phthalimidobenzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and phthalic anhydride. While a detailed, step-by-step experimental protocol was not found in the searched literature, a general procedure can be inferred from the synthesis of similar phthalimide derivatives.

General Synthesis Workflow

The logical workflow for the synthesis of 4-Phthalimidobenzoic acid is outlined below. This process involves the reaction of the primary amine group of 4-aminobenzoic acid with the anhydride group of phthalic anhydride to form the imide ring structure.

Biological Activity and Signaling Pathways

4-Phthalimidobenzoic acid has been utilized in a variety of scientific research applications, including molecular biology and biochemistry.[3] It has been employed in studies related to protein-protein interactions, enzymatic reactions, and cellular signaling pathways.[3] However, specific details regarding the signaling pathways modulated by this compound and comprehensive data on its biological activities are not extensively detailed in the currently available literature. The broader class of phthalimides is known for a wide range of biological activities, and derivatives of 4-Phthalimidobenzoic acid have been investigated for their potential as anti-bacterial and anti-fungal agents.[4]

Potential Research Applications

Based on the general understanding of phthalimide derivatives, the potential logical relationships for investigating the biological effects of 4-Phthalimidobenzoic acid are conceptualized in the following diagram.

References

- 1. 4-(1,3-Dioxoisoindol-4-yl)benzoic acid | C15H9NO4 | CID 22630611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cas 5383-82-4|| where to buy 4-(1,3-Dioxoisoindolin-2-yl)benzoic acid [english.chemenu.com]

- 4. 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic Acid Not Available in Publicly Accessible Databases

Despite extensive searches for the synthesis and characterization of this specific molecule, no publication could be identified that provides the necessary quantitative data required to generate the in-depth technical guide as requested. The search results consistently yielded information on structurally related but distinct compounds, such as derivatives of phthalimide or other substituted benzoic acids.

Without access to a primary scientific publication detailing the spectroscopic analysis of "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid," it is not possible to provide the accurate and verified data tables and experimental methodologies required for a technical whitepaper aimed at a scientific audience.

To illustrate the general workflow for acquiring and interpreting such data, a conceptual diagram is provided below. This diagram outlines the standard process that researchers would follow in a laboratory setting to characterize a novel chemical compound.

Researchers requiring the spectroscopic data for "this compound" would likely need to synthesize the compound and perform the characterization in-house or consult proprietary chemical libraries that are not publicly accessible.

An In-Depth Technical Guide to the Solubility of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility, detailed experimental protocols for determining solubility, and the biological context of structurally related compounds.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. This compound possesses both polar (carboxylic acid) and non-polar (aromatic rings) functionalities. This amphiphilic nature suggests a varied solubility profile in organic solvents.

Based on the principle of "like dissolves like," the predicted solubility in a range of common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form hydrogen bonds with protic solvents. The isoindoline and benzoic acid moieties also contribute to polarity. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the carboxylic acid and have high dielectric constants, which aids in solvating polar molecules. |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings in the compound can interact with aromatic solvents through π-π stacking. However, the polar carboxylic acid group will limit solubility. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low | The significant polarity of the carboxylic acid and the overall molecular structure will lead to poor interaction with non-polar aliphatic solvents. |

| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane has a moderate polarity and can solvate a range of organic compounds. Solubility is expected to be better than in non-polar aliphatic solvents but not as high as in polar aprotic solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) using the following formulas:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered solution in mL)

-

Solubility (mol/L) = (Mass of dried solute in g) / (Molar mass of compound in g/mol ) / (Volume of filtered solution in L)

-

Workflow for Solubility Determination

Biological Activity of N-(4-Carboxyphenyl)phthalimide and its Derivatives: A Technical Overview

Abstract

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is recognized as a privileged structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These synthetic compounds have been extensively explored for their therapeutic potential, leading to the development of numerous drug candidates. N-(4-Carboxyphenyl)phthalimide serves as a crucial intermediate, providing a versatile platform for the synthesis of novel derivatives with enhanced pharmacological profiles. The hydrophobic nature of the phthalimide core facilitates the crossing of biological membranes, a desirable property for drug candidates. This technical guide provides a comprehensive review of the significant biological activities of N-(4-Carboxyphenyl)phthalimide derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

Phthalimide and its derivatives have garnered substantial interest from medicinal chemists owing to their remarkable versatility and broad spectrum of biological activities.[1] These nitrogen-containing heterocyclic compounds serve as foundational scaffolds for new pharmacophores with applications ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant agents.[1] The core structure, N-(4-Carboxyphenyl)phthalimide, is synthesized by reacting phthalic anhydride with 4-aminobenzoic acid and acts as a key building block for further molecular hybridization.[2] This approach involves introducing various pharmacophore subunits to the core structure to enhance biological activity.[3] The inherent hydrophobicity of the -CON(R)-CO- pharmacophore within the phthalimide structure is believed to contribute to its ability to cross biological barriers in vivo.[3][4] This guide aims to consolidate the current knowledge on the biological activities of these derivatives, presenting quantitative data, detailed methodologies, and pathway diagrams to facilitate further research and development.

General Synthesis

The foundational structure, N-(4-Carboxyphenyl)phthalimide, is typically prepared through the condensation of phthalic anhydride and 4-aminobenzoic acid in a suitable solvent like glacial acetic acid under reflux.[2] Further derivatization can be achieved through various synthetic routes, including the Gabriel synthesis or by modifying the carboxylic acid group to create esters, amides, or link to other heterocyclic moieties.[5]

Caption: General workflow for the synthesis of N-(4-Carboxyphenyl)phthalimide.

Anticancer Activity

Derivatives of N-(4-Carboxyphenyl)phthalimide have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and liver (HepG2) cancers.[1][6][4] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

Several studies have identified derivatives that exhibit cytotoxicity comparable to or greater than established chemotherapy agents like 5-fluorouracil and doxorubicin.[1][4] For instance, certain disulfide bond-containing phthalimides showed potent activity, with compound 9b displaying an IC50 value of 2.86 μM against A549 lung cancer cells and 3.21 μM against MCF-7 breast cancer cells.[4] Other analogs have shown high efficacy against MDA-MB-468 breast cancer cells, with IC50 values as low as 12.00 μM.[1]

The apoptotic mechanism is often mediated through the modulation of key regulatory proteins. Studies have shown that potent derivatives can upregulate the expression of pro-apoptotic proteins such as Caspase 3, 8, and 9, while simultaneously downregulating anti-apoptotic (pro-survival) proteins like BCL-2 and matrix metalloproteinases (MMP2, MMP9).[1]

Caption: Proposed apoptotic pathway induced by phthalimide derivatives.

Table 1: Anticancer Activity of Phthalimide Derivatives (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference |

| 6b | HeLa (Cervical Cancer) | 2.94 | [4] |

| 6c | HeLa (Cervical Cancer) | 3.20 | [4] |

| 9b | A549 (Lung Cancer) | 2.86 | [4] |

| 9b | MCF-7 (Breast Cancer) | 3.21 | [4] |

| 10e | MDA-MB-468 (Breast Cancer) | 12.52 | [1] |

| 11d | MDA-MB-468 (Breast Cancer) | 12.00 | [1] |

| Doxorubicin | MDA-MB-468 (Breast Cancer) | 11.39 | [1] |

Anti-inflammatory Activity

Phthalimide derivatives have emerged as potent anti-inflammatory agents, with their mechanism often linked to the inhibition of key inflammatory mediators.[5] A primary target is the overproduction of nitric oxide (NO), a key player in various pathophysiological processes, including inflammation.[7]

Studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) have identified derivatives that effectively inhibit NO production. Compound IIh , for example, exhibited a potent inhibitory activity with an IC50 value of 8.7 µg/mL.[7] This inhibition was correlated with the downregulation of both the mRNA and protein expression of inducible nitric oxide synthase (iNOS).[7] Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7]

The anti-inflammatory effects are associated with the suppression of the Toll-like receptor (TLR) 4 signaling pathway, a critical pathway in the innate immune response that recognizes LPS.[7] By down-regulating the activation of key downstream molecules, these derivatives can effectively dampen the inflammatory cascade.

Caption: Inhibition of the TLR4 inflammatory pathway by phthalimide derivatives.

Table 2: Anti-inflammatory Activity of Phthalimide Derivatives

| Compound | Assay | IC50 | Reference |

| IIh | NO Production Inhibition in RAW 264.7 cells | 8.7 µg/mL | [7] |

| 17c | In vitro anti-inflammatory activity | 32% decrease | [8] |

| LASSBio 468 (3e) | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | [9] |

Antimicrobial Activity

A significant body of research highlights the potential of phthalimide derivatives as broad-spectrum antimicrobial agents.[3][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as various fungal strains of the Candida species.[4]

The structural modifications on the phthalimide core play a crucial role in determining the antimicrobial spectrum and potency. For instance, compound 3h (a derivative with undisclosed structure in the snippet) showed high activity against both bacterial and fungal pathogens with MIC values ranging from 16 to 32 µg/mL.[4] N-butylphthalimide was identified as a potent agent against several Candida species, with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL and the ability to inhibit biofilm formation at sub-inhibitory concentrations.[4] Another study found that phthalimide aryl ester 3b was effective against S. aureus, P. aeruginosa, and Candida species with MIC values of 128 µg·mL−1.[11] The antifungal mechanism for some derivatives is proposed to involve interaction with ergosterol, a key component of the fungal cell membrane.[11]

Table 3: Antimicrobial Activity of Phthalimide Derivatives (MIC values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3h | ESKAPE Pathogens | 16 - 32 | [4] |

| Compound 3h | Candida species | 16 - 32 | [4] |

| N-butylphthalimide | Candida albicans | 100 | [4] |

| Aryl Ester 3b | S. aureus | 128 | [11] |

| Aryl Ester 3b | P. aeruginosa | 128 | [11] |

| Aryl Ester 3b | C. albicans | 128 | [11] |

Methodologies and Experimental Protocols

General Synthesis of N-(4-Carboxyphenyl)phthalimide[3]

-

Equimolar amounts of phthalic anhydride and 4-aminobenzoic acid are added to a reaction vessel.

-

Glacial acetic acid (15 mL per 1 mmol of reactant) is added as the solvent.

-

The mixture is refluxed for approximately three hours.

-

After cooling, the reaction medium is poured into ice-distilled water (25 mL) to precipitate the product.

-

The solid product is collected by filtration, dried, and recrystallized from absolute ethanol to yield the pure compound.

In Vitro Cytotoxicity (MTT Assay)[13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the phthalimide derivatives and incubated for an additional 24-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.

Caption: Standard workflow for the MTT cell viability assay.

Nitric Oxide (NO) Inhibition Assay[8]

-

Murine macrophage cells (RAW 264.7) are cultured in a suitable medium.

-

Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Simultaneously, cells are treated with various concentrations of the test compounds.

-

After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The inhibitory effect of the compound on NO production is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

Antimicrobial Susceptibility Testing[12]

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

-

A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 24 hours (for bacteria) or 48-72 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The N-(4-Carboxyphenyl)phthalimide scaffold is a highly valuable platform for the development of novel therapeutic agents. Its derivatives have consistently demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The data summarized herein highlight the potential of these compounds as lead structures in drug discovery. The ability to modulate critical biological pathways, such as apoptosis induction in cancer cells and TLR4 signaling in inflammation, underscores their therapeutic promise. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive preclinical evaluations to translate these promising findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 3. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. mdpi.com [mdpi.com]

4-Phthalimidobenzoic Acid: A Versatile Monomer for High-Performance Polyimides

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the utilization of 4-Phthalimidobenzoic acid, also known as N-(4-Carboxyphenyl)phthalimide, as a key building block for the synthesis of advanced polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of high-performance applications. This document provides a comprehensive overview of the synthesis of monomers derived from 4-Phthalimidobenzoic acid, their subsequent polymerization into polyimides, and the characterization of the resulting polymers. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate research and development in this area.

Introduction

Aromatic polyimides are a class of high-performance polymers characterized by the presence of imide linkages in their backbone. Their rigid aromatic structures impart outstanding thermal and mechanical properties. The incorporation of different functional groups and structural motifs into the polymer backbone allows for the tailoring of properties to meet specific application requirements. 4-Phthalimidobenzoic acid is a versatile monomer precursor that contains a pre-formed phthalimide group and a reactive carboxylic acid functionality. This allows for the introduction of the stable phthalimide moiety into the polymer chain, contributing to high thermal stability. The carboxylic acid group serves as a handle for further chemical modification to create reactive monomers suitable for polycondensation reactions.

This guide focuses on a key strategy for incorporating 4-Phthalimidobenzoic acid into a polyimide backbone: its conversion into a diamine monomer containing amide linkages. This diamine is then polymerized with a commercially available dianhydride to yield a poly(amide-imide).

Monomer Synthesis from 4-Phthalimidobenzoic Acid

The carboxylic acid group of 4-Phthalimidobenzoic acid can be converted into a variety of functional groups to generate monomers for polycondensation. A common and effective approach is the synthesis of a diamine monomer containing amide linkages. This involves a two-step process:

-

Conversion of the carboxylic acid to an acid chloride: 4-Phthalimidobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 4-phthalimidobenzoyl chloride.

-

Amidation with an aromatic diamine: The resulting acid chloride is then reacted with an aromatic diamine, such as 4,4'-oxydianiline (ODA), in a condensation reaction to yield a new diamine monomer. This monomer, N,N'-bis(4-aminophenyl)-4-phthalimidobenzamide, contains the phthalimide group and is ready for polymerization.

Synthesis of 4-Phthalimidobenzoyl Chloride

dot```dot graph Synthesis_Acid_Chloride { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.6,4", dpi=100]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, margin=0.1]; edge [fontname="Arial", fontsize=10];

// Nodes PBA [label="4-Phthalimidobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SOCl2 [label="Thionyl Chloride (SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; PBC [label="4-Phthalimidobenzoyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PBA -> PBC [label="Reflux"]; SOCl2 -> PBC; PBC -> Byproducts [style="dashed", arrowhead="none"];

// Invisible nodes and edges for alignment {rank=same; PBA; SOCl2;} }

Caption: Synthesis of the Diamine Monomer.

Polyimide Synthesis

The synthesized diamine monomer, N,N'-bis(4-aminophenyl)-4-phthalimidobenzamide, can be polymerized with a variety of aromatic dianhydrides to produce poly(amide-imide)s. A common method is a two-step polycondensation reaction:

-

Poly(amic acid) formation: The diamine monomer is reacted with a stoichiometric amount of an aromatic dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature. This reaction forms a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) solution or film to high temperatures (typically 200-300 °C) to induce cyclodehydration. Chemical imidization is carried out at lower temperatures using a dehydrating agent, such as a mixture of acetic anhydride and pyridine.

Poly(amide-imide) Synthesis Workflow

dot

Caption: Two-step synthesis of poly(amide-imide).

Experimental Protocols

Synthesis of 4-Phthalimidobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Phthalimidobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solid has dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting solid crude product, 4-phthalimidobenzoyl chloride, can be purified by recrystallization from a suitable solvent like toluene or used directly in the next step.

Synthesis of N,N'-bis(4-aminophenyl)-4-phthalimidobenzamide

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4,4'-oxydianiline (ODA) (2 equivalents) in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Dissolve 4-phthalimidobenzoyl chloride (1 equivalent) in anhydrous DMAc and add it dropwise to the ODA solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture into a large volume of vigorously stirred water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water and then with methanol.

-

Dry the product in a vacuum oven at 80-100 °C to obtain the diamine monomer.

Synthesis of Poly(amide-imide)

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the synthesized diamine monomer (1 equivalent) in anhydrous DMAc.

-

Add a stoichiometric amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1 equivalent) to the solution in one portion.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

For thermal imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in an oven with a staged temperature program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to obtain the polyimide film.

-

For chemical imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents) and stir at room temperature for 12-24 hours. Precipitate the polymer by pouring the solution into methanol. Collect the fibrous polymer by filtration and dry it in a vacuum oven.

Properties of Polyimides Derived from 4-Phthalimidobenzoic Acid

The incorporation of the 4-Phthalimidobenzoic acid moiety via an amide linkage is expected to yield poly(amide-imide)s with a unique combination of properties.

Solubility

The presence of amide groups and potentially flexible linkages introduced by the diamine used in the monomer synthesis can disrupt chain packing and improve solubility in organic solvents compared to fully aromatic rigid-rod polyimides.

| Polymer Type | Solvents |

| Poly(amide-imide)s | NMP, DMAc, DMF, DMSO, m-cresol |

Thermal Properties

The pre-formed phthalimide group contributes to excellent thermal stability. The glass transition temperature (Tg) and decomposition temperature (Td) are expected to be high, though potentially slightly lower than their all-imide counterparts due to the introduction of more flexible amide links.

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 250 - 350 °C |

| 5% Weight Loss Temperature (Td5) | > 450 °C (in N₂) |

Mechanical Properties

Poly(amide-imide) films derived from these monomers are generally expected to be tough and flexible, exhibiting good tensile strength and modulus.

| Property | Typical Value Range |

| Tensile Strength | 80 - 150 MPa |

| Tensile Modulus | 2.0 - 4.0 GPa |

| Elongation at Break | 5 - 15% |

Applications

The excellent thermal, mechanical, and solubility properties of polyimides derived from 4-Phthalimidobenzoic acid make them attractive for a variety of advanced applications, including:

-

Microelectronics: as high-temperature resistant dielectrics, insulating layers, and flexible substrates for printed circuits.

-

Aerospace: in composite materials for structural components requiring high strength and thermal stability.

-

Membranes: for gas separation and filtration applications due to their good film-forming properties and chemical resistance.

-

Drug Delivery: The carboxylic acid functionality in the original monomer or the amide linkages in the polymer backbone could be further functionalized for drug conjugation and controlled release applications, although this area requires further research.

Conclusion

4-Phthalimidobenzoic acid is a valuable and versatile monomer precursor for the synthesis of high-performance poly(amide-imide)s. By converting its carboxylic acid group into a diamine functionality, it is possible to create novel monomers that can be readily polymerized with commercial dianhydrides. The resulting polyimides exhibit a desirable balance of high thermal stability, good mechanical properties, and enhanced solubility, opening up a wide range of processing options and potential applications in advanced materials and potentially in the biomedical field. This guide provides a foundational understanding and practical protocols to encourage further research and development of polyimides based on this promising monomer.

An In-depth Technical Guide on 4-Phthalimidobenzoic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 4-Phthalimidobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 4-Phthalimidobenzoic acid derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of 4-Phthalimidobenzoic Acid and its Derivatives

The core structure, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid, is typically synthesized by the condensation of 4-aminobenzoic acid with phthalic anhydride. This reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF) or acetic acid under reflux conditions.

Derivatization of 4-Phthalimidobenzoic acid is primarily achieved through modifications of the carboxylic acid group, leading to the formation of esters, amides, and hydrazides. These derivatives have shown modulated biological activities and improved pharmacokinetic profiles.

General Synthesis Workflow

Caption: General synthesis and derivatization of 4-Phthalimidobenzoic acid.

Biological Activities and Quantitative Data

Derivatives of 4-Phthalimidobenzoic acid have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data for their anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and phosphodiesterase-4 (PDE4).

| Compound ID | Derivative Type | Assay | Target | IC50 / ED50 | Reference |

| IIh | Phthalimide analog | LPS-stimulated NO production in RAW264.7 cells | iNOS | 8.7 µg/mL | [1] |

| LASSBio 468 | N-phenyl-phthalimide sulfonamide | LPS-induced neutrophil recruitment | TNF-α | ED50 = 2.5 mg/kg | [2] |

Anticancer Activity

The anticancer potential of 4-Phthalimidobenzoic acid derivatives has been evaluated against various cancer cell lines, with some compounds showing promising cytotoxicity.

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| BNFA-D | Bicyclic N-fused aminoimidazole derivative of benzoic acid | MCF-7 (Breast Cancer) | - | [3] |

| Compound 7t | 4-Substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 7.45 ± 0.26 | [6] |

| Compound 7b | 4-Substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 8.80 ± 0.08 | [6] |

| Schiff Bases of 4-Aminobenzoic Acid | Schiff Base | HepG2 (Liver Cancer) | ≥ 15.0 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols for the synthesis and biological evaluation of 4-Phthalimidobenzoic acid derivatives.

Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzoic acid

A mixture of 4-aminobenzoic acid and phthalic anhydride in a 1:1 molar ratio is refluxed in glacial acetic acid or DMF for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield the pure product.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the in vitro MTT assay for anticancer activity.

Signaling Pathways and Mechanism of Action

The biological effects of 4-Phthalimidobenzoic acid derivatives are mediated through the modulation of several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Mechanism

The anti-inflammatory effects are often linked to the downregulation of pro-inflammatory cytokines and enzymes. A key pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Caption: Inhibition of the NF-κB signaling pathway by 4-Phthalimidobenzoic acid derivatives.

Anticancer Mechanism

In the context of cancer, these derivatives can induce apoptosis (programmed cell death) through various mechanisms, including the upregulation of tumor suppressor genes like PTEN (Phosphatase and tensin homolog). Upregulation of PTEN can lead to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Caption: Proposed mechanism of apoptosis induction by 4-Phthalimidobenzoic acid derivatives.

Conclusion

4-Phthalimidobenzoic acid and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of their synthesis allows for the generation of diverse chemical libraries for screening. The demonstrated anti-inflammatory and anticancer activities, coupled with an increasing understanding of their mechanisms of action, position these compounds as valuable leads in drug discovery and development. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy will be crucial in translating the potential of these derivatives into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid from Phthalic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences from readily available phthalic anhydride and proceeds through a two-step sequence involving the formation of a phthalimide intermediate followed by its reduction.

Overview of the Synthetic Pathway

The synthesis is a two-step process:

-

Step 1: Condensation to form N-(4-carboxyphenyl)phthalimide. Phthalic anhydride is reacted with 4-aminobenzoic acid to form the corresponding phthalimide derivative. This reaction is a classic example of imide formation from an anhydride and a primary amine.

-

Step 2: Reduction to this compound. The carbonyl groups of the phthalimide intermediate are reduced to methylene groups to yield the final isoindoline product.

Experimental Protocols

Step 1: Synthesis of N-(4-carboxyphenyl)phthalimide

This step involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid. Several methods can be employed, including conventional heating in a solvent or mechanochemical approaches.

Method A: Conventional Synthesis in Acetic Acid

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq), 4-aminobenzoic acid (1.0 eq), and glacial acetic acid (sufficient to create a stirrable slurry).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-(4-carboxyphenyl)phthalimide.

-

Method B: Synthesis in N,N-Dimethylformamide (DMF)

-

Protocol:

-

To a glass flask fitted with a mechanical stirrer, thermometer, and condenser, add trimellitic anhydride (a derivative of phthalic anhydride, 0.2 moles), p-aminobenzoic acid (0.2 moles), and 300 cc of N,N'-dimethylformamide.[2]

-

Heat the reaction mixture to 140°C and stir for three hours.[2]

-

After the reaction, cool the mixture to ambient temperature and pour it into 2 liters of water while stirring.[2]

-

Filter the resulting precipitate and wash it repeatedly with methanol.[2]

-

Dry the product at 100°C in a vacuum oven to yield 4-carboxy-N-(p-carboxyphenyl)phthalimide. A yield of 75% has been reported for a similar synthesis.[2]

-

Method C: Mechanochemical Synthesis

-

Protocol:

-

For a solvent-free and environmentally friendly approach, high-speed ball milling can be utilized.[3]

-

Combine phthalic anhydride (1:1 molar ratio) and 4-aminobenzoic acid with a catalytic amount of potassium carbonate (K2CO3, 10 mol%).[3]

-

Mill the mixture at 30 Hz for approximately 20 minutes to achieve quantitative conversion.[3]

-

Alternatively, liquid-assisted grinding (LAG) with a catalytic amount of acetic acid can reduce the milling time to 10 minutes.[3]

-

Step 2: Synthesis of this compound

This step involves the reduction of the phthalimide intermediate. Common methods include reduction with zinc dust in an alkaline medium or catalytic hydrogenation.

Method A: Reduction with Zinc Dust

This protocol is adapted from the well-established method for the reduction of phthalimide.

-

Protocol:

-

In a round-bottom flask, prepare a stirred slurry of zinc dust (approximately 2.75 gram atoms per mole of phthalimide) in water.[4][5]

-

Add a solution of sodium hydroxide (at least 2 moles per mole of phthalimide) to the slurry while cooling in an ice bath to maintain a temperature below 30°C.[4]

-

Slowly add N-(4-carboxyphenyl)phthalimide to the cold alkaline zinc slurry, ensuring the temperature does not exceed 30°C.[4]

-

After the addition is complete, continue stirring at a low temperature until the exothermic reaction subsides.[4]

-

Heat the reaction mixture to above 50°C to drive off any ammonia formed.[4]

-

Filter the hot reaction mixture to remove zinc oxide and unreacted zinc.

-

Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization.

-

Method B: Catalytic Hydrogenation

-

Protocol:

-

Dissolve N-(4-carboxyphenyl)phthalimide in a suitable solvent such as ethyl acetate or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The addition of an acid promoter like trifluoroacetic acid may be necessary to facilitate the reduction.[6]

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Starting material |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | Starting material |

| N-(4-Carboxyphenyl)phthalimide | C₁₅H₉NO₄ | 267.24 | Intermediate, white to off-white solid.[7] |

| This compound | C₁₅H₁₃NO₂ | 239.27 | Final product |

| Experiment | Reactants | Solvent | Conditions | Yield |

| Step 1: Imide Formation (Method A) | Phthalic anhydride, 4-Aminobenzoic acid | Acetic Acid | Reflux, 4-6 h | Good to high |

| Step 1: Imide Formation (Method B) | Trimellitic anhydride, p-Aminobenzoic acid | DMF | 140°C, 3 h | ~75%[2] |

| Step 1: Imide Formation (Method C) | Phthalic anhydride, 4-Aminobenzoic acid | Solvent-free | Ball milling, 20 min | Quantitative[3] |

| Step 2: Reduction (Method A) | N-(4-Carboxyphenyl)phthalimide, Zinc dust, NaOH | Water | <30°C then heat | Moderate to good |

| Step 2: Reduction (Method B) | N-(4-Carboxyphenyl)phthalimide, H₂ | Ethyl Acetate/Ethanol | Pd/C, RT, H₂ pressure | Good to high |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. prepchem.com [prepchem.com]

- 3. Buy N-(4-Carboxyphenyl)phthalimide (EVT-302993) | 5383-82-4 [evitachem.com]

- 4. US2919282A - Reduction of phthalimide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. scbt.com [scbt.com]

Application Notes and Protocols for the Preparation of N-(4-Carboxyphenyl)phthalimide

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of N-(4-Carboxyphenyl)phthalimide, a molecule of significant interest in polymer chemistry and as a building block in the development of novel therapeutics. The primary and most efficient synthetic route involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid. Detailed experimental protocols, a summary of key quantitative data, and a visual representation of the experimental workflow are presented to facilitate the replication of this synthesis in a laboratory setting.

Introduction

N-(4-Carboxyphenyl)phthalimide, with the chemical formula C₁₅H₉NO₄, is a bifunctional organic compound containing both a phthalimide and a carboxylic acid moiety.[1][2][3] This unique structure makes it a valuable monomer for the synthesis of high-performance polyimides, known for their exceptional thermal stability and mechanical properties. Furthermore, the presence of the carboxylic acid group allows for further functionalization, rendering it a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The most common and straightforward method for its preparation is the direct amidation of phthalic anhydride with 4-aminobenzoic acid.

Signaling Pathways and Logical Relationships

While N-(4-Carboxyphenyl)phthalimide is primarily a synthetic building block, its derivatives can be designed to interact with various biological pathways. For instance, the phthalimide structure is famously associated with the mechanism of action of thalidomide and its analogs, which are known to bind to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The carboxylic acid handle on N-(4-Carboxyphenyl)phthalimide offers a convenient point for chemical modification to develop novel molecules that could potentially modulate such pathways for therapeutic benefit.

References

Purifying 4-Phthalimidobenzoic Acid: A Detailed Guide to Recrystallization

Application Note and Protocol for Researchers in Drug Development

This document provides a comprehensive guide to the purification of 4-Phthalimidobenzoic acid by recrystallization, a critical technique for ensuring the purity of compounds in research and pharmaceutical development. The protocols outlined below are designed for researchers, scientists, and professionals in the drug development field to achieve high-purity 4-Phthalimidobenzoic acid for subsequent applications.

Introduction

4-Phthalimidobenzoic acid is a bifunctional organic molecule incorporating both a phthalimide and a benzoic acid moiety. Its structural features make it a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Recrystallization is a robust and widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.

This application note details two effective protocols for the recrystallization of 4-Phthalimidobenzoic acid: a single-solvent method using ethanol and a mixed-solvent method using an ethanol/water system. Additionally, it provides guidelines for assessing the purity of the final product.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Based on the polar carboxylic acid group and the larger, more nonpolar phthalimide structure of 4-Phthalimidobenzoic acid, a moderately polar solvent or a mixed-solvent system is suitable. The following table summarizes the qualitative solubility of 4-Phthalimidobenzoic acid in potential recrystallization solvents.

| Solvent System | Solubility at Room Temperature (~25°C) | Solubility at Elevated Temperature (~78-100°C) | Suitability for Recrystallization |

| Water | Low | Low | Poor (as a single solvent) |

| Ethanol | Medium | High | Good |

| Ethyl Acetate | Medium | High | Good |

| Hexane | Low | Low | Poor (as a single solvent); Good (as an anti-solvent) |

| Ethanol/Water | Low (in high water ratio) | High (in optimal ratio) | Excellent (as a mixed-solvent system) |

| Ethyl Acetate/Hexane | Low (in high hexane ratio) | High (in optimal ratio) | Excellent (as a mixed-solvent system) |

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals. All heating of organic solvents should be performed using a heating mantle or a steam bath in a well-ventilated fume hood. Avoid open flames.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is suitable for routine purification of 4-Phthalimidobenzoic acid when moderate purity is required.

Materials:

-

Crude 4-Phthalimidobenzoic acid

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks (two sizes)

-

Heating mantle or steam bath

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

-

Spatula

-

Ice bath

Procedure:

-

Dissolution: Place the crude 4-Phthalimidobenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring continuously until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Pour the hot solution of the compound through the fluted filter paper to remove the insoluble impurities.

-

Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

-

Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point or dry them under vacuum.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This protocol is often more effective for achieving high purity, as the fine-tuning of solvent composition allows for better separation from impurities.

Materials:

-

Crude 4-Phthalimidobenzoic acid

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or steam bath

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

-

Spatula

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude 4-Phthalimidobenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

-

Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to induce complete crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the purified crystals as described in Protocol 1.

Purity Assessment

The purity of the recrystallized 4-Phthalimidobenzoic acid should be assessed to confirm the success of the purification.

Melting Point Analysis: A key indicator of purity is a sharp and well-defined melting point. The literature melting point of 4-Phthalimidobenzoic acid is in the range of 290-295°C [1]. Impurities typically depress and broaden the melting point range.

| Compound | Literature Melting Point (°C) | Expected Melting Point of Purified Product (°C) |

| 4-Phthalimidobenzoic acid | 290-295[1] | A sharp range within 289-295 |

Procedure for Melting Point Determination:

-

Ensure the purified sample is completely dry.

-

Pack a small amount of the crystals into a melting point capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Spectroscopic Analysis (Optional but Recommended): For rigorous purity confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy can be employed to verify the chemical structure and absence of impurities.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described recrystallization protocols.

Caption: General workflow for the purification of 4-Phthalimidobenzoic acid by recrystallization.

Caption: Logical steps for the mixed-solvent recrystallization protocol.

References

Application Notes and Protocols for the Quantification of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of "4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid". Due to the absence of specific validated methods for this analyte in the public domain, this guide outlines two robust analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The proposed methodologies are based on established analytical techniques for structurally similar compounds, including benzoic acid derivatives and molecules containing the isoindoline core. These protocols are intended to serve as a starting point for method development and will require validation to ensure accuracy and reliability for specific applications.

Introduction

This compound is a chemical entity of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, metabolic stability assays, and quality control of drug substances. This document presents two primary analytical methods for its quantification, catering to different sensitivity and selectivity requirements.

Proposed Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of analytes in simpler matrices or at higher concentrations. The proposed method utilizes a reversed-phase C18 column for separation.

2.1.1. Experimental Protocol: HPLC-UV

a) Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A starting gradient could be 30% acetonitrile, increasing to 90% over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: To be determined by analyzing a standard solution of this compound and identifying the wavelength of maximum absorbance. Based on the benzoic acid chromophore, a wavelength in the range of 230-260 nm is expected.

-

Injection Volume: 10 µL.

b) Sample Preparation (from a biological matrix like plasma):

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject the reconstituted sample into the HPLC system.

c) Calibration and Quantification:

-

Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.

-

Prepare a series of calibration standards by spiking the appropriate matrix (e.g., blank plasma) with known concentrations of the analyte.

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

-

Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

-

Quantify unknown samples by interpolating their peak areas from the calibration curve.

2.1.2. Expected Quantitative Performance (Illustrative)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on data from analogous compounds.

| Parameter | Expected Performance |

| Linearity Range | 0.1 - 100 µg/mL (r² > 0.995) |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 15% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique offers superior performance for trace-level quantification.

2.2.1. Experimental Protocol: LC-MS/MS

a) Instrumentation and Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The molecular weight of the compound is approximately 253.28 g/mol . A plausible precursor ion in positive mode would be [M+H]⁺ at m/z 254.3. Fragmentation would likely occur at the benzoic acid or isoindoline moieties.

b) Sample Preparation:

The sample preparation protocol would be similar to the one described for HPLC-UV, potentially with the inclusion of an internal standard for improved accuracy.

c) Calibration and Quantification:

The calibration and quantification procedure is analogous to the HPLC-UV method, but the peak areas from the MRM chromatograms are used.

2.2.2. Expected Quantitative Performance (Illustrative)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.

| Parameter | Expected Performance |

| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.998) |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 10% |

Visualized Workflows

Caption: Workflow for quantification by HPLC-UV.

Caption: Workflow for quantification by LC-MS/MS.

Conclusion